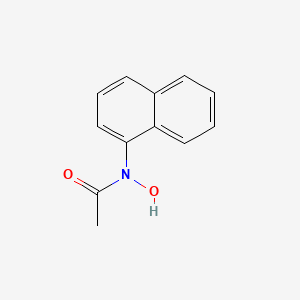
1,4-Bis(1-chloroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(1-chloroethyl)benzene is an organic compound with the molecular formula C10H12Cl2. It is a derivative of benzene, where two chlorine atoms are attached to the ethyl groups at the 1 and 4 positions of the benzene ring. This compound is known for its applications in various chemical processes and industrial uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Bis(1-chloroethyl)benzene can be synthesized through the chlorination of 1,4-diethylbenzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Bis(1-chloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1,4-bis(1-hydroxyethyl)benzene.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution: 1,4-Bis(1-hydroxyethyl)benzene
Oxidation: Corresponding ketones or carboxylic acids
Applications De Recherche Scientifique
1,4-Bis(1-chloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Bis(1-chloroethyl)benzene involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This process is facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
- 1,4-Bis(chloromethyl)benzene
- 1,4-Dichlorobenzene
- 1,4-Diethylbenzene
Comparison: 1,4-Bis(1-chloroethyl)benzene is unique due to the presence of chlorine atoms on the ethyl groups, which imparts distinct reactivity and properties compared to other similar compounds. For instance, 1,4-Dichlorobenzene has chlorine atoms directly attached to the benzene ring, resulting in different chemical behavior and applications .
Propriétés
Numéro CAS |
40959-74-8 |
|---|---|
Formule moléculaire |
C10H12Cl2 |
Poids moléculaire |
203.10 g/mol |
Nom IUPAC |
1,4-bis(1-chloroethyl)benzene |
InChI |
InChI=1S/C10H12Cl2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-8H,1-2H3 |
Clé InChI |
FXXFRJPRUBYPDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


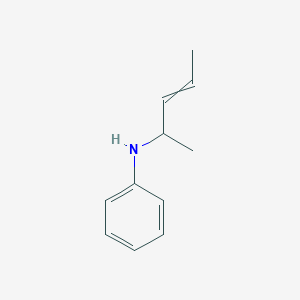

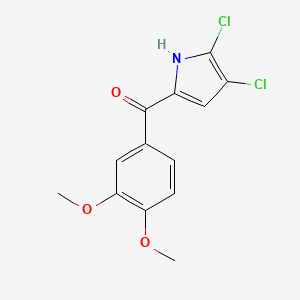
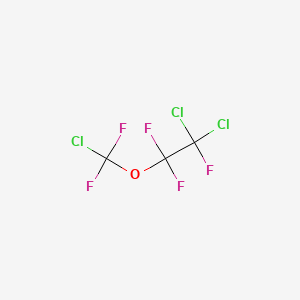

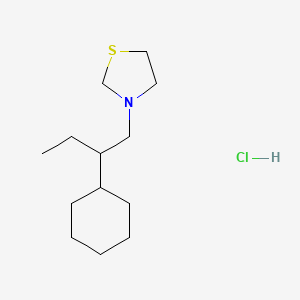
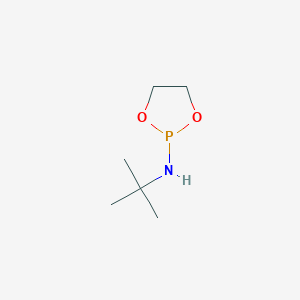
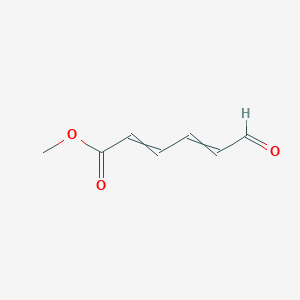
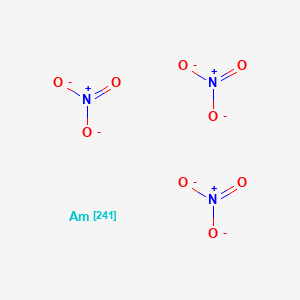
![2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]-](/img/structure/B14660637.png)
![2-[(Ethoxycarbonyl)carbamoyl]benzoic acid](/img/structure/B14660640.png)


